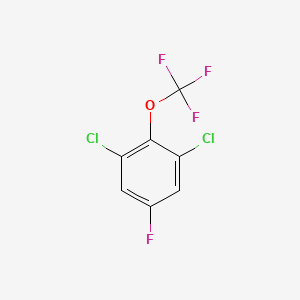

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene

Description

Molecular Formula: C₇H₂Cl₂F₄O

SMILES: C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)F

Structural Features:

- A benzene ring substituted with two chlorine atoms at positions 1 and 3, a fluorine atom at position 5, and a trifluoromethoxy (-OCF₃) group at position 2.

- The trifluoromethoxy group and halogens create a highly electron-deficient aromatic system, influencing reactivity and physicochemical properties such as lipophilicity and stability .

Properties

IUPAC Name |

1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4O/c8-4-1-3(10)2-5(9)6(4)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLAKTXSONCQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417569-27-7 | |

| Record name | 1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Halogenation

- Starting materials: 2,4-dichlorofluorobenzene or 1,3,5-trichlorobenzene derivatives are commonly used as precursors.

- Halogenation methods: Chlorination and fluorination can be achieved via vapor-phase reactions or liquid-phase nucleophilic substitution.

A notable method involves the use of ionic liquids as reaction media to facilitate selective halogenation. For example, 2,4-dichlorofluorobenzene reacts with carbon tetrachloride (CCl4) in the presence of an ionic liquid catalyst such as 1,2-bis(N-methylimidazolium)ethane chloroaluminate ([C2mim][Cl2]-AlCl3) at 60°C for 4 hours to afford 2,4-dichloro-5-fluoro-(trichloromethyl)benzene with a high yield of 92.9% (Table 1).

| Reaction Component | Amount (Example) | Role |

|---|---|---|

| 2,4-Dichlorofluorobenzene | 16.5 g (0.1 mol) | Halogenated benzene substrate |

| Carbon tetrachloride (CCl4) | 75 g (0.4 mol) | Chlorinating agent |

| Ionic liquid [C2mim][Cl2]-AlCl3 | 87.5 g | Catalyst and solvent medium |

| Temperature | 60°C | Reaction temperature |

| Time | 4 hours | Reaction duration |

| Yield | 92.9% | Product yield |

Table 1: Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene via ionic liquid catalysis.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is introduced typically by nucleophilic substitution on an activated aromatic halide or via organometallic intermediates.

Organometallic Approach

- A halogenated aromatic precursor (e.g., 1,3-dichloro-5-fluorobenzene) is converted into an organometallic intermediate (such as an aryl lithium or Grignard reagent).

- This intermediate then reacts with trifluoromethylating agents or trifluoromethoxy sources to install the -OCF3 substituent.

Suitable solvents for these reactions include organic ethers (tetrahydrofuran, 2-methyltetrahydrofuran), hydrocarbons (toluene, benzene), and polar solvents (dimethylformamide, dimethylsulfoxide) to optimize solubility and reaction kinetics.

Phase-Transfer Catalysis

- Alkali metal fluorides (KF, LiF, NaF) in the presence of phase-transfer catalysts (phosphonium or ammonium salts) facilitate the substitution of chlorine by fluorine or trifluoromethoxy groups.

- Typical reaction temperatures range from -80°C to 50°C, preferably -20°C to 25°C to maintain selectivity and high yield.

Representative Preparation Process (Patent-Based)

A patented process outlines the following steps for preparing 1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene:

- Starting Material: 5-bromo-1,2,3-trichlorobenzene or related halogenated benzenes.

- Formation of Organometallic Intermediate: Reaction with lithium chloride complexes to form an aryl lithium intermediate.

- Introduction of Trifluoromethoxy: Reaction with trifluoromethylating reagents under controlled temperature and solvent conditions.

- Purification: Isolation by standard organic workup and chromatographic methods.

This process is characterized by a reduced number of reaction steps, high selectivity, and good overall yield.

Analytical Data and Reaction Optimization

- Reaction yields for the trifluoromethoxy substitution step typically range from 75% to over 90%, depending on reaction conditions and purity of starting materials.

- The choice of solvent and phase-transfer catalyst critically influences the regioselectivity and efficiency.

- Temperature control is essential to minimize side reactions such as over-chlorination or defluorination.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions often involve elevated temperatures and the use of polar solvents.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative groups, such as fluorine and trifluoromethoxy, can enhance its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities but differ in halogen types, substituent positions, or functional groups:

Physicochemical Properties

- Lipophilicity : The target compound’s Cl and -OCF₃ groups confer higher logP values compared to fluoro- or bromo-dominated analogues, enhancing membrane permeability in drug design .

- Thermal Stability : Trifluoromethoxy-substituted aromatics generally exhibit higher thermal stability than nitro- or hydroxyl-containing derivatives due to reduced susceptibility to oxidation .

Commercial Availability and Cost

- The target compound is commercially available as a building block (e.g., CymitQuimica: 250 mg for €457), while brominated analogues (e.g., 1,3-Dibromo-5-(trifluoromethoxy)benzene) are priced higher (5g for ¥5,500) due to bromine’s cost and handling challenges .

Key Research Findings

- Biological Relevance : Trifluoromethoxy and chloro groups are prevalent in kinase inhibitors and antimicrobial agents. The target’s electronic profile mimics bioactive scaffolds but requires further derivatization for therapeutic activity .

Biological Activity

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple halogen substituents and a trifluoromethoxy group, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a CAS number of 1417569-27-7. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a suitable candidate for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H2Cl2F4O |

| CAS Number | 1417569-27-7 |

| Boiling Point | Not available |

| Solubility | Variable depending on solvent |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing properties of the halogen atoms enhance the electrophilicity of the compound, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.

Possible Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Interference with DNA/RNA Synthesis : Due to its structural similarity to nucleobases, it might disrupt normal nucleic acid synthesis.

- Reactive Oxygen Species (ROS) Generation : The presence of fluorine can lead to oxidative stress in cells, affecting cellular functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Fluorinated compounds have been shown to possess antimicrobial activity against a range of pathogens.

- Antitumor Activity : Some studies suggest that fluorinated benzene derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain fluorinated compounds modulate inflammatory pathways, indicating potential therapeutic uses.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various halogenated compounds against resistant bacterial strains. The results indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Activity

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Q & A

Q. What are the common synthetic routes for 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene in laboratory settings?

- Methodological Answer: The synthesis typically involves sequential halogenation and functional group introduction. A feasible route includes:

Electrophilic Chlorination: Start with a fluorinated benzene derivative, using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled temperatures (0–25°C) to introduce chlorine at positions 1 and 3 .

Trifluoromethoxy Group Installation: Employ Ullmann coupling or nucleophilic aromatic substitution with trifluoromethoxy reagents (e.g., AgOCF₃ or Cu-mediated reactions) at position 2 .

Fluorination: Introduce fluorine at position 5 via Balz-Schiemann reaction (diazotization of an amine precursor followed by HF treatment) .

Key challenges include avoiding over-halogenation and ensuring regioselectivity. Purification often involves column chromatography or recrystallization .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer:

- ¹⁹F NMR: Critical for identifying trifluoromethoxy (-OCF₃) and fluorine substituents. Chemical shifts for -OCF₃ typically appear at δ -55 to -60 ppm .

- ¹H/¹³C NMR: Resolve aromatic protons (e.g., para-fluorine coupling constants) and carbon environments .

- Mass Spectrometry (HRMS): Confirms molecular formula (C₇Cl₂F₄O) and fragmentation patterns .

- IR Spectroscopy: Detects C-F stretches (1000–1300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern influence electronic properties and reactivity compared to structural analogs?

- Methodological Answer: The electron-withdrawing trifluoromethoxy group at position 2 deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. Comparative studies with analogs (e.g., 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene) show:

- Reduced Reactivity in SNAr: Due to -OCF₃’s strong -I effect, requiring harsher conditions (e.g., 100°C in DMF with K₂CO₃) for nucleophilic substitutions .

- Enhanced Thermal Stability: Trifluoromethoxy groups increase decomposition temperatures by ~50°C compared to methoxy analogs .

- Hammett Constants (σ): -OCF₃ has σ ≈ 0.45, similar to -NO₂, significantly altering reaction kinetics in cross-coupling reactions .

Q. In cross-coupling reactions, how does the trifluoromethoxy group affect reaction kinetics and selectivity?

- Methodological Answer:

- Suzuki-Miyaura Coupling: The -OCF₃ group reduces electron density, slowing oxidative addition of Pd catalysts. Use of Buchwald-Hartwig ligands (e.g., XPhos) improves yields to >70% .

- Ortho Effect: Steric hindrance from -OCF₃ and chlorine atoms limits coupling at position 2, favoring para-substituted products .

- Kinetic Studies: Comparative Hammett plots show a 3-fold rate decrease relative to non-fluorinated analogs .

Q. What methodological approaches resolve bioactivity data discrepancies between in vitro and in silico studies?

- Methodological Answer:

- Docking Simulations vs. Assays: Adjust force field parameters (e.g., AMBER) to account for -OCF₃’s electrostatic potential, reducing false positives .

- Metabolic Stability Tests: Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation), explaining low in vivo efficacy despite high in vitro binding .

- Free Energy Perturbation (FEP): Quantifies binding affinity differences caused by halogen substituents, reconciling computational predictions with experimental IC₅₀ values .

Comparative Analysis & Data Contradictions

Q. How do structural analogs (e.g., 1,3-Dichloro-5-fluoro-4-(trifluoromethoxy)benzene) differ in reactivity?

- Methodological Answer:

- Regioselectivity in Nitration: The target compound’s 2-OCF₃ group directs nitration to position 4, whereas 4-OCF₃ analogs favor position 2 .

- Boiling Points: The compound’s bp (282°C) is 30°C higher than 1,3-Dichloro-5-fluoro-4-(trifluoromethyl)benzene due to stronger dipole interactions .

- Bioavailability: LogP values (2.89 vs. 3.12 for methyl-substituted analogs) indicate reduced membrane permeability, validated via Caco-2 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.